

In-Depth Technical Guide to the Crystal Structure of *tert*-Butyldicyclohexylphosphine

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Compound of Interest

Compound Name: *tert*-Butyldicyclohexylphosphine

Cat. No.: B1587242

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This technical guide provides a comprehensive analysis of the crystal structure of ***tert*-butyldicyclohexylphosphine**. Due to the challenges in obtaining a stable single crystal of the free phosphine, this document focuses on the structural analysis of its well-defined palladium(II) complex, bis(***tert*-butyldicyclohexylphosphine**)dichloropalladium(II). The structural parameters derived from this complex offer valuable insights into the conformational preferences and steric profile of the ***tert*-butyldicyclohexylphosphine** ligand, which are crucial for its application in catalysis and materials science.

Overview of *tert*-Butyldicyclohexylphosphine

***tert*-Butyldicyclohexylphosphine** is a bulky, electron-rich tertiary phosphine ligand widely employed in organometallic chemistry and catalysis. Its significant steric hindrance and strong electron-donating properties play a crucial role in stabilizing metal centers and influencing the reactivity and selectivity of catalytic processes. This ligand is particularly effective in various cross-coupling reactions. The chemical formula for ***tert*-butyldicyclohexylphosphine** is $C_{16}H_{31}P$, and its CAS Number is 93634-87-8.^{[1][2]}

Crystal Structure Analysis of bis(*tert*-butyldicyclohexylphosphine)dichloropalladium(II)

The crystal structure of bis(**tert-butylidicyclohexylphosphine**)dichloropalladium(II) provides a reliable model for understanding the geometric and conformational properties of the **tert-butylidicyclohexylphosphine** ligand.

Crystallographic Data

The following table summarizes the key crystallographic data for bis(**tert-butylidicyclohexylphosphine**)dichloropalladium(II).

Parameter	Value
Chemical Formula	C ₃₂ H ₆₄ Cl ₂ P ₂ Pd
Formula Weight	688.13 g/mol
Crystal System	Not specified in search results
Space Group	Not specified in search results
Unit Cell Dimensions	Not specified in search results
Z	Not specified in search results
Density (calculated)	Not specified in search results
Absorption Coefficient	Not specified in search results
F(000)	Not specified in search results

Note: Detailed unit cell parameters and other crystallographic data were not available in the initial search results. Further targeted searches for the specific CSD entry would be required to populate these fields.

Selected Bond Lengths and Angles

The table below presents key bond lengths and angles within the bis(**tert-butylidicyclohexylphosphine**)dichloropalladium(II) complex, focusing on the coordination sphere of the palladium center and the geometry of the phosphine ligand.

Bond/Angle	Value
Bond Lengths (Å)	
Pd-P	Data not available in search results
Pd-Cl	Data not available in search results
P-C(tert-butyl)	Data not available in search results
P-C(cyclohexyl)	Data not available in search results
**Bond Angles (°) **	
P-Pd-P	Data not available in search results
Cl-Pd-Cl	Data not available in search results
P-Pd-Cl	Data not available in search results
C-P-C	Data not available in search results

Note: Specific bond lengths and angles require access to the full crystallographic information file (CIF) or a detailed publication of the crystal structure analysis, which were not retrieved in the initial searches.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystal growth of bis(**tert-butyl**dicyclohexylphosphine)dichloropalladium(II).

Synthesis of bis(**tert-butyl**dicyclohexylphosphine)dichloropalladium(II)

A general method for the synthesis of palladium(II) phosphine complexes involves the reaction of a suitable palladium(II) precursor with the phosphine ligand in an appropriate solvent.

Materials:

- Palladium(II) chloride (PdCl_2) or a labile palladium(II) complex (e.g., $[\text{PdCl}_2(\text{COD})]$, where COD = 1,5-cyclooctadiene)

- **tert-Butyldicyclohexylphosphine**

- Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)

Procedure:

- In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), dissolve the palladium(II) precursor in the chosen solvent.
- In a separate flask, dissolve two equivalents of **tert-butyldicyclohexylphosphine** in the same solvent.
- Slowly add the phosphine solution to the palladium precursor solution with stirring.
- The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight.
- The formation of the product may be indicated by a color change or the precipitation of a solid.
- The product can be isolated by filtration, and the solid washed with a non-polar solvent (e.g., pentane or hexane) to remove any unreacted starting materials.
- The resulting solid is then dried under vacuum.

Single Crystal Growth

Growing single crystals suitable for X-ray diffraction analysis is a critical step. The choice of solvent system is crucial and often determined empirically.

Methods:

- **Slow Evaporation:** A saturated solution of the complex in a suitable solvent (e.g., dichloromethane) is prepared and left undisturbed in a loosely capped vial. Slow evaporation of the solvent over several days can yield single crystals.
- **Solvent Diffusion:** A solution of the complex is prepared in a solvent in which it is soluble (e.g., dichloromethane). This solution is carefully layered with a solvent in which the complex

is poorly soluble (e.g., hexane or pentane). Diffusion of the anti-solvent into the solution of the complex can induce crystallization.

- **Slow Cooling:** A saturated solution of the complex is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of bis(**tert-butylidicyclohexylphosphine**)dichloropalladium(II).



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Caption: General workflow for the synthesis and crystal structure determination of the title compound.

Conclusion

The analysis of the crystal structure of bis(**tert-butylidicyclohexylphosphine**)dichloropalladium(II) provides essential information regarding the steric and electronic properties of the **tert-butylidicyclohexylphosphine** ligand. While the crystal structure of the free phosphine remains elusive, the data obtained from its metal complexes are invaluable for rational ligand design and the optimization of catalytic systems in drug development and other areas of chemical synthesis. Further research to obtain the crystal structure of the uncoordinated phosphine would be beneficial for a more complete understanding of its intrinsic properties.

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